CASIN

Rho GTPase selectivity Cdc42 specificity off-target profiling

CASIN (Pirl1-related Compound 2) is the definitive Cdc42 inhibitor for exclusive GTPase targeting. Unlike ML141 or AZA1, CASIN spares Rac1/RhoA at 10 μM, ensuring phenotypes are Cdc42-specific. Pair with inactive Pirl7 for bulletproof negative control in platelet, HSC, and migration assays. Validated to rejuvenate aged HSCs by restoring youthful polarity and acetylation, and to mobilize superior long-term reconstituting HSCs vs. AMD3100. Procure the authentic, structurally validated tool for precise dissection of Cdc42 biology.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS No. 425399-05-9
Cat. No. B1668599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCASIN
CAS425399-05-9
SynonymsCASIN
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO
InChIInChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2
InChIKeyRXIUMAOXORBRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CASIN (425399-05-9) for Cdc42 GTPase Research: Product Overview and Selection Criteria


CASIN (Pirl1-related Compound 2) is an indole-based small molecule that functions as a selective Cdc42 GTPase activity-specific inhibitor, with a cell-free IC50 of 2 μM against Cdc42/RhoGDI activation . Discovered through high-throughput screening of PIP2-induced actin polymerization inhibitors, CASIN is structurally related to the Pirl compound series but was selected as the most active Cdc42-binding analog without detectable binding to related Rho GTPases such as Rac1 or RhoA [1][2]. The compound carries a molecular weight of 306.4 Da and the chemical formula C20H22N2O . CASIN was designed to competitively interfere with guanine nucleotide exchange (GEF) activity, thereby suppressing Cdc42-GTP formation and transiently mimicking Cdc42 knockout phenotypes [1].

Why Cdc42 Inhibitor Substitution in CASIN-Dependent Protocols Produces Irreproducible Data


Cdc42-targeting small molecules exhibit divergent selectivity profiles, with widely used inhibitors including ML141 and AZA1 demonstrating significant off-target activity against other Rho family GTPases (Rac1, RhoA, Rab2, Rab7), thereby confounding interpretation of Cdc42-specific phenotypes [1]. Additionally, CASIN was identified from a Pirl analog series where structurally similar compounds (e.g., Pirl7) possess negligible Cdc42 inhibitory activity despite high chemical resemblance [2]. This compound class thus presents a unique procurement challenge: structural similarity does not predict functional activity, and broadly marketed 'Cdc42 inhibitors' vary from pan-Rho GTPase inhibitors to completely inactive analogs. The quantitative evidence presented below establishes the specific dimensions along which CASIN differentiates from these comparators, enabling scientifically defensible selection decisions.

Quantitative Differentiation of CASIN Against Structural Analogs, Alternative Cdc42 Inhibitors, and Standard Mobilization Agents


Target Selectivity: CASIN vs. ML141/AZA1 — Rac1-GTP Off-Target Activity Exclusion

CASIN exhibits exclusive binding to Cdc42 without detectable interaction with Rac1 or RhoA, whereas alternative Cdc42 inhibitors ML141 and AZA1 demonstrate significant cross-reactivity with multiple Rho GTPases. At 10 μM, CASIN efficiently reduces cell adhesion and migration without affecting Rac1-GTP formation, confirming Cdc42-specific activity [1].

Rho GTPase selectivity Cdc42 specificity off-target profiling cell adhesion and migration

Functional Activity Verification: CASIN vs. Inactive Analog Pirl7 — Cdc42-GTP Activation and Downstream PAK1/2 Phosphorylation

In human platelets, CASIN completely blocked collagen-induced Cdc42 activation and downstream PAK1/2 phosphorylation, whereas the structurally similar inactive analog Pirl7 failed to inhibit Cdc42-GTP activation at any tested concentration [1][2].

platelet activation Cdc42-GTP assay PAK phosphorylation collagen-induced aggregation

Hematopoietic Stem Cell Mobilization: CASIN vs. AMD3100 — Long-Term Reconstitution Potential in Murine Transplantation Models

CASIN mobilizes a similar number of phenotypic hematopoietic stem cells (HSCs) as the CXCR4 antagonist AMD3100 but yields HSCs with superior long-term reconstitution potential. This functional advantage is attributed to CASIN's Cdc42-specific mechanism of action [1].

HSC mobilization bone marrow transplantation long-term engraftment serial transplantation

Aged HSC Functional Rejuvenation: CASIN Reduces Elevated Cdc42 Activity in Aged Primitive Hematopoietic Cells to Young-Cell Levels

CASIN treatment at 5 μM reduces the elevated level of active Cdc42 in aged primitive hematopoietic cells to levels observed in young cells, a quantitative normalization that underlies its rejuvenation phenotype [1]. This effect is Cdc42-specific and distinguishes CASIN from pan-Rho inhibitors.

hematopoietic stem cell aging Cdc42 activity normalization HSC polarity restoration epigenetic reprogramming

Reversibility Profile: CASIN Washout Eliminates Inhibitory Effect — Differentiating from Irreversible or Covalent Inhibitors

CASIN's inhibitory effect on collagen-induced platelet aggregation is fully eliminated upon washing of human platelets after incubation with the compound, establishing a reversible mechanism that contrasts with irreversible or covalent inhibitors [1].

reversible inhibition platelet aggregation washout recovery transient pharmacology

Cellular Toxicity Profile: CASIN (5–10 μM) Shows No Detectable Toxicity in Wild-Type or Cdc42-Knockout HSPCs

In the dose range of 5–10 μM, CASIN does not show detectable toxicity in wild-type or Cdc42 knockout hematopoietic stem/progenitor cells (HSPCs) as assessed by cell survival and colony-forming unit activity assays [1]. The lack of toxicity in Cdc42 knockout cells further confirms Cdc42-specific on-target activity.

HSPC viability colony-forming unit assay Cdc42 knockout control dose-response toxicity

High-Value CASIN Research Applications Where Substitution with Alternative Cdc42 Inhibitors Compromises Experimental Outcomes


Cdc42-Specific Phenotypic Screening Requiring Rac1/RhoA Activity Exclusion

Researchers performing Cdc42-specific functional genomics or phenotypic screens require exclusive Cdc42 inhibition without confounding Rac1 or RhoA off-target activity. CASIN at 10 μM suppresses Cdc42-GTP formation and reduces cell adhesion and migration without affecting Rac1-GTP levels, a specificity profile that ML141 and AZA1 fail to provide due to their pan-Rho GTPase inhibition [1]. Procurement of CASIN for these experiments ensures that observed phenotypes are attributable to Cdc42 activity loss rather than combined Rho-family suppression.

Hematopoietic Stem Cell Aging and Rejuvenation Studies with ex vivo Pharmacological Rescue

Investigators examining age-related Cdc42 hyperactivity in HSCs require a tool that normalizes, rather than ablates, Cdc42 activity. CASIN at 5 μM reduces elevated active Cdc42 in aged primitive hematopoietic cells to levels measured in young cells, restoring HSC polarity and histone H4K16 acetylation patterns [1]. This physiological activity normalization is the mechanistic basis for CASIN-mediated HSC rejuvenation; alternative Cdc42 inhibitors with different mechanisms or potency profiles have not been validated to produce this same rejuvenation phenotype [2].

HSC Mobilization Protocols with Superior Long-Term Engraftment Requirements

Transplantation studies evaluating mobilized HSC quality require mobilization agents that preserve long-term reconstitution potential. CASIN (5 mg/kg i.p.) mobilizes HSCs with ~6-fold progenitor activity increase at 40 hr post-injection, and these CASIN-mobilized HSCs successfully reconstitute blood lineages through tertiary serial transplantation [1]. In head-to-head comparison with AMD3100, CASIN-mobilized HSCs exhibit superior long-term reconstitution potential despite mobilizing similar phenotypic HSC numbers [2].

Platelet Activation and Thrombosis Studies with Negative-Control Analog Requirements

Investigators studying Cdc42 in platelet biology and thrombus formation benefit from CASIN's unique advantage: the availability of a structurally similar but functionally inactive analog (Pirl7) that can serve as a rigorous negative control [1]. In human platelets, CASIN blocks collagen-induced Cdc42-GTP activation and downstream PAK1/2 phosphorylation, inhibits platelet spreading on fibrinogen, and reduces thrombus stability in laser-induced injury models, while Pirl7 shows no activity across all tested endpoints [2]. This CASIN/Pirl7 paired system provides unmatched experimental rigor for platelet activation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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